molecular formula C11H13NO3 B15003132 ethyl N-(4-acetylphenyl)carbamate CAS No. 5520-79-6

ethyl N-(4-acetylphenyl)carbamate

Cat. No.: B15003132
CAS No.: 5520-79-6
M. Wt: 207.23 g/mol
InChI Key: YAVJICIKBWUEAJ-UHFFFAOYSA-N
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Description

Contextual Overview of Carbamates in Contemporary Chemical Sciences

Carbamates, characterized by the -NHC(=O)O- functional group, are a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Structurally, they can be considered hybrids of esters and amides, a feature that imparts upon them a high degree of chemical and proteolytic stability. researchgate.net This stability makes the carbamate (B1207046) moiety a valuable component in drug design, where it can serve as a bioisostere for the more labile peptide bond, potentially improving the pharmacokinetic properties of a drug candidate. researchgate.netdntb.gov.ua

In synthetic organic chemistry, carbamates are widely employed as protecting groups for amines. acs.org Beyond their role in synthesis and pharmaceuticals, carbamate derivatives are also found in a variety of agricultural chemicals. acs.org The versatility of the carbamate group, allowing for substitution at both its nitrogen and oxygen termini, provides chemists with a powerful tool to modulate the biological and physicochemical properties of molecules. nih.gov

Significance of the 4-Acetylphenyl Moiety in Functional Organic Scaffolds

The 4-acetylphenyl group, which consists of an acetyl group (-C(=O)CH₃) attached to a benzene (B151609) ring at the para position, is a frequently utilized building block in the synthesis of functional organic molecules. Its prevalence stems from the reactivity of the acetyl group's carbonyl and α-methyl protons, which allows for a wide range of chemical transformations. This moiety serves as a convenient handle for introducing further complexity into a molecular structure.

In medicinal chemistry, the 4-acetylphenyl scaffold is a key component in the architecture of various biologically active compounds. For instance, it is a structural feature in certain kinase inhibitors and has been incorporated into novel compounds with potential antimycobacterial and anticonvulsant properties. mdpi.com The presence of the ketone and the aromatic ring offers multiple points for interaction with biological targets, such as hydrogen bonding and π-stacking, making it a valuable fragment in drug discovery and the development of new functional materials.

Research Trajectory and Unaddressed Scientific Questions Pertaining to Ethyl N-(4-acetylphenyl)carbamate

The primary research trajectory for this compound has been its application as a crucial intermediate in the synthesis of novel therapeutic agents. Scientific investigations have successfully used this compound as a starting material for multi-step syntheses of more complex molecules designed to have specific biological activities.

Detailed research findings show that this compound is a key precursor in the creation of a series of N-arylpiperazine derivatives. These resulting compounds have been evaluated for their antimycobacterial activity, with some showing promising results against Mycobacterium tuberculosis. This line of research highlights the utility of this compound in generating libraries of compounds for biological screening.

Despite its utility as a synthetic intermediate, several scientific questions regarding this compound remain open for investigation:

Full Biological Profile: The focused use of this compound as an intermediate means its own intrinsic biological activities have not been thoroughly investigated. A comprehensive screening could reveal unknown therapeutic or other functional properties.

Optimization of Synthetic Routes: While established methods exist for its synthesis, there is ongoing interest in developing more efficient, cost-effective, and environmentally benign synthetic protocols. researchgate.net Challenges in the synthesis of substituted phenyl carbamates, such as achieving high yields and avoiding side reactions, suggest that further methodological refinements could be beneficial. nih.gov

Expanded Structural Analogs: The current research has primarily focused on a specific class of derivatives. A systematic exploration of a wider range of structural analogs, by modifying both the ethyl group of the carbamate and the acetylphenyl moiety, could lead to the discovery of compounds with enhanced or entirely new functionalities. The structure-activity relationships for derivatives of this compound are far from fully understood.

Physicochemical Characterization: A comprehensive study of its solid-state properties, polymorphism, and stability under various conditions could provide valuable data for its application in materials science or for optimizing its storage and handling in synthetic processes.

Physicochemical Data

Below are interactive data tables detailing the physicochemical properties of this compound and related compounds.

Table 1: Properties of this compound
PropertyValueSource
CAS Number5520-79-6 accustandard.com
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
Generated code

Properties

CAS No.

5520-79-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl N-(4-acetylphenyl)carbamate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

YAVJICIKBWUEAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Insights for Ethyl N 4 Acetylphenyl Carbamate

Direct Acylation Approaches in the Synthesis of Ethyl N-(4-acetylphenyl)carbamate

Direct acylation represents a fundamental and straightforward method for the formation of carbamates. This approach typically involves the reaction of an amine with a suitable acylating agent, such as a chloroformate. For the synthesis of this compound, the primary precursor is 4-aminoacetophenone, which undergoes acylation on the nitrogen atom.

A conventional and widely practiced method for synthesizing N-aryl carbamates is the reaction of an aniline (B41778) derivative with ethyl chloroformate. In this case, 4-aminoacetophenone would be treated with ethyl chloroformate, usually in the presence of a base to neutralize the hydrochloric acid byproduct. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), plays a crucial role in driving the reaction to completion. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

Catalytic Systems Employed in Direct Acylation

While direct acylation with highly reactive reagents like chloroformates can often proceed without a catalyst, catalytic systems have been developed to improve efficiency, especially with less reactive acylating agents or for promoting N-acylation over other potential side reactions. For instance, heteropolyacids (HPAs) have been investigated as solid-acid catalysts for the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. sciforum.net Although this specific example involves the acylation of a pre-existing carbamate (B1207046), the principle of using solid acid catalysts can be extended to other acylation reactions. Wells-Dawson type heteropolyacids, for example, have been shown to be effective for the acetylation of benzyl (B1604629) carbamate, yielding the N-acetyl product in high yields. sciforum.net

For the direct synthesis from amines and less reactive carbonyl sources, various catalysts are employed. The synthesis of carbamates from amines and organic carbonates, a phosgene-free route, can be catalyzed by systems such as metal triflates, which act as Lewis acids to activate the carbonate carbonyl group towards nucleophilic attack by the amine.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired carbamate. Key parameters include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

In the classical Schotten-Baumann reaction conditions involving an amine and a chloroformate, the choice of base is important. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions. The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion.

The table below summarizes typical conditions and findings for direct N-acylation reactions of anilines, which are analogous to the synthesis of this compound.

Acylating AgentSubstrateCatalyst/BaseSolventTemperatureYield (%)
Ethyl Chloroformate4-AminoacetophenonePyridineDichloromethane0 °C to RTHigh (Typical)
Acetic Anhydride (B1165640)Benzyl CarbamateWells-Dawson HPASolvent-freeRoom Temp.96 sciforum.net
Di-tert-butyl dicarbonateAromatic Amines-AcetonitrileRoom Temp.Good to Excellent

Carbonylation Reactions for Carbamate Formation in the Context of this compound Synthesis

Carbonylation reactions offer powerful and versatile methods for introducing a carbonyl group into a molecule, using carbon monoxide (CO) or a CO surrogate. Palladium-catalyzed carbonylation reactions are particularly prominent in organic synthesis for creating C-C and C-N bonds.

Palladium-Catalyzed Carbonylation Pathways and Regioselectivity

One of the most significant routes for synthesizing aryl carboxylic acid derivatives is the palladium-catalyzed carbonylation of aryl halides or triflates. researchgate.net For the synthesis of a precursor to this compound, a study systematically investigated the alkoxycarbonylation of 4-bromoacetophenone with n-butanol. researchgate.net This reaction, when performed with ethanol (B145695), would yield ethyl 4-acetylbenzoate. To arrive at the target carbamate, an aminocarbonylation approach is more direct.

A modern and efficient one-pot method involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edu In this pathway, an aryl isocyanate is generated in situ, which is then trapped by the alcohol to form the N-aryl carbamate. organic-chemistry.orgmit.edu For the synthesis of this compound, this would involve the reaction of a 4-acetylphenyl halide (e.g., 4-bromoacetophenone or 4-chloroacetophenone) with sodium cyanate and ethanol.

The general catalytic cycle for this transformation involves:

Oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex.

Transmetalation with sodium cyanate to form an aryl-palladium-isocyanate intermediate.

Reductive elimination to release the aryl isocyanate (Ar-N=C=O).

Nucleophilic attack of ethanol on the isocyanate to form the final this compound.

This method is highly regioselective, with the carbamate group forming at the position of the halide on the aromatic ring.

Ligand Effects on Carbonylation Efficiency and Scope

The choice of ligand coordinated to the palladium center is crucial for the success of carbonylation reactions, influencing catalyst stability, activity, and selectivity. A strong dependence of catalyst activity and stability on the phosphine (B1218219) ligand concentration has been observed in the carbonylation of 4-bromoacetophenone. researchgate.net

For the synthesis of N-aryl carbamates via the isocyanate trapping method, specific ligands have been found to be highly effective. The Buchwald group has shown that sterically hindered and electron-rich phosphine ligands are particularly suitable.

The table below presents data from studies on palladium-catalyzed carbonylation reactions relevant to the synthesis of N-aryl carbamates.

Aryl Halide/TriflateNucleophilePd-Catalyst / LigandBase / AdditiveSolventTemperature (°C)Yield (%)
4-Bromoacetophenonen-ButanolPd(PPh₃)₄Triethylaminen-Butanol130>95 researchgate.net
Aryl Chlorides/TriflatesAlcoholsPd₂(dba)₃ / LigandNaOCNToluene100Good to Excellent organic-chemistry.orgmit.edu
2-Iodoaniline derivativesPrimary/Secondary AminesPd(OAc)₂ / XantphosDBUToluene100-120High mdpi.com
Vinyl TosylatesAlcohols/AminesPd(OAc)₂ / dppfK₂CO₃Dioxane80Good nih.gov

Zinc Chloride-Catalyzed Synthesis of this compound

While many carbamate syntheses rely on precious metal catalysts, methods using more abundant and less toxic metals like zinc are of great interest. Zinc chloride (ZnCl₂) has been reported as an effective catalyst for certain carbamate synthesis reactions.

Research has demonstrated a protocol for synthesizing carbamates from carbamoyl (B1232498) chlorides and alcohols catalyzed by zinc chloride. nih.govnih.govacs.orgresearchgate.net This specific method, however, produces O-aryl or O-alkyl carbamates from alcohols and is not directly applicable to the synthesis of N-aryl carbamates from amines.

More relevantly, a zinc-catalyzed method for the direct synthesis of N-arylcarbamates from aromatic amines, carbon dioxide (CO₂), and silicate (B1173343) esters has been developed. researchgate.net In this system, zinc acetate (B1210297) [Zn(OAc)₂] was identified as the most effective catalyst among various zinc salts tested. The reaction proceeds through an isocyanate intermediate generated from the amine and CO₂. The addition of an N-donor ligand, such as 1,10-phenanthroline, was found to enhance the reaction yield. The proposed mechanism involves the coordination of the zinc ion with the carbonyl oxygen of the in-situ formed carbamic acid derivative, facilitating its dehydration to the isocyanate.

This approach represents a phosgene-free and potentially more sustainable route to N-aryl carbamates. Applying this to 4-aminoacetophenone with CO₂ and an ethylating agent like a silicate ester could theoretically produce this compound.

The table below summarizes the findings for the zinc-catalyzed synthesis of N-aryl carbamates.

Amine SubstrateCarbonyl SourceAlkylating AgentCatalyst SystemSolventTemperature (°C) / PressureYield (%)
Aromatic AminesCO₂Silicate EstersZn(OAc)₂ / 1,10-phenanthrolineAcetonitrile150 / 5 MPaup to 96 researchgate.net
Aromatic/Aliphatic AlcoholsCarbamoyl Chlorides-ZnCl₂Toluene11049-87 nih.govnih.gov

Role of Lewis Acid Catalysis in Carbamate Synthesis

Lewis acid catalysis plays a pivotal role in the synthesis of carbamates, including this compound, by enhancing the reactivity of the starting materials. Carbamates are often synthesized through the reaction of an alcohol or phenol (B47542) with an isocyanate or by the N-acylation of amines. However, the nitrogen atom in amides, carbamates, and related compounds is significantly less nucleophilic than that of amines, making direct acylation challenging.

Lewis acids facilitate these transformations by activating either the acylating agent or the nitrogen-containing substrate. semanticscholar.org In the context of carbamate synthesis from alcohols and isocyanates, Lewis acids like boron trifluoride-diethyl ether and aluminum chloride can catalyze the condensation, leading to the desired carbamate in acceptable yields. psu.edu This catalytic approach is often faster and can be completed in minutes compared to base-catalyzed methods which may require longer reaction times and higher temperatures. psu.edu

For the N-acylation of carbamates, which is a key step in some synthetic routes, Lewis acids are instrumental. They activate the N-H bond of the carbamate, increasing its nucleophilicity and facilitating the reaction with an acyl donor, such as an acid anhydride. semanticscholar.org Various Lewis acids have been shown to be effective catalysts for N-acylation reactions under solvent-free conditions. semanticscholar.orgresearchgate.net

A study comparing different Lewis acids for the N-acetylation of benzyl carbamate with acetic anhydride demonstrated the efficacy of this approach. The results, summarized in the table below, show that several Lewis acid catalysts can effectively promote the reaction, with zinc chloride being a notable example. semanticscholar.org

CatalystTime (h)Yield (%)
ZnCl₂290
FeCl₃385
MoCl₅380
B(C₆F₅)₃485
I₂480
None120
Table 1: Comparison of Lewis Acid Catalysts for N-acetylation of Benzyl Carbamate. semanticscholar.org

This demonstrates that Lewis acid catalysis, particularly with inexpensive and effective catalysts like zinc chloride, provides a practical and efficient method for transformations involving carbamates. semanticscholar.orgacs.org

Proposed Reaction Mechanisms for Zinc Chloride-Mediated Pathways

Zinc chloride (ZnCl₂) has emerged as an inexpensive and efficient Lewis acid catalyst for the synthesis of carbamates from alcohols and carbamoyl chlorides. acs.org The reaction is chemoselective, meaning it proceeds without affecting other sensitive functional groups like nitro, keto, aldehyde, and halide moieties. acs.org

A plausible mechanism for the zinc chloride-catalyzed synthesis of carbamates has been proposed. acs.orgnih.gov The process is initiated by the coordination of the zinc chloride with two molecules of a carbamoyl chloride, such as N-ethyl,N-methyl carbamoyl chloride. This coordination forms a complex (1 in the figure below). nih.gov

Following this, the lone pair of electrons on the nitrogen atom participates in a rearrangement that leads to the in-situ generation of a highly reactive isocyanate intermediate (2). acs.orgnih.gov This step also releases two chloride ions and regenerates zinc chloride, which can then participate in another catalytic cycle. nih.gov

The next step involves the intermolecular nucleophilic addition of an alcohol (in the case of this compound synthesis, this would be 4-hydroxyacetophenone) to the electrophilic carbon of the isocyanate intermediate (2). This addition results in the formation of an unstable intermediate (3). acs.org

Finally, a chloride ion abstracts a proton from the oxygen of the former alcohol in intermediate (3). This step generates the final carbamate product (4) and liberates hydrogen chloride (HCl) as a byproduct. acs.org

This proposed mechanism highlights the role of zinc chloride in activating the carbamoyl chloride and facilitating the formation of the key isocyanate intermediate, which is then readily attacked by the alcohol to yield the desired carbamate.

Exploration of Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical and chemical synthesis to reduce environmental impact and improve sustainability. mdpi.com These approaches focus on using safer solvents, reducing waste, employing renewable resources, and using catalytic rather than stoichiometric reagents. nih.gov

One novel and green approach to carbamate synthesis involves a one-pot Hofmann rearrangement. nih.govnih.gov This method starts from aromatic amides, which are transformed into N-chloro amide intermediates using oxone and a chloride source like potassium chloride. Subsequent treatment with a base, such as sodium hydroxide (B78521), induces rearrangement to an isocyanate intermediate, which is then trapped by an alcohol to form the desired carbamate. nih.gov This process is considered green as it utilizes an environmentally benign oxidation process. nih.govnih.gov

Another key area of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has become a popular technique as it can dramatically reduce reaction times from hours or days to just minutes, thereby saving energy. mdpi.com This method involves the conversion of microwave energy into heat through interaction with molecules in the reaction mixture. mdpi.com Such techniques could be applied to the synthesis of this compound to enhance reaction efficiency.

Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. mdpi.combohrium.com By eliminating the solvent, this approach minimizes waste and reduces the environmental pollution associated with volatile organic compounds. ejcmpr.com Lewis acid-catalyzed N-acylation of carbamates, for instance, has been successfully performed under solvent-free conditions, demonstrating the feasibility of this approach. semanticscholar.orgresearchgate.net

The development of non-phosgene routes for carbamate synthesis is also a significant advancement in green chemistry. researchgate.net Traditional methods often rely on highly toxic phosgene (B1210022) or its derivatives. Alternative, environmentally benign processes, such as the reaction of amines with dimethyl carbonate or the alcoholysis of urea, are being explored to produce carbamates more safely. nih.govresearchgate.net These novel and green methodologies offer promising alternatives for the sustainable synthesis of this compound and other valuable chemical compounds.

Chemical Reactivity and Transformation Pathways of Ethyl N 4 Acetylphenyl Carbamate

Hydrolytic Degradation Mechanisms of the Carbamate (B1207046) Linkage in Ethyl N-(4-acetylphenyl)carbamate

The stability of the carbamate linkage in this compound is a critical factor in its chemical behavior and potential applications. Like other carbamates, it is susceptible to hydrolysis under both acidic and basic conditions. The mechanism and rate of this degradation are influenced by the pH of the environment.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of this compound is anticipated to proceed through a mechanism initiated by the protonation of the carbonyl oxygen of the carbamate group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The general mechanism for the acid-catalyzed hydrolysis of an N-aryl carbamate like this compound can be described in the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a hydronium ion (H₃O⁺).

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

Cleavage of the C-N bond: This step involves the departure of the 4-acetylaniline moiety, facilitated by the protonation of the nitrogen.

Formation of a carbamic acid intermediate: The cleavage results in the formation of 4-acetylaniline and an ethyl carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield ethanol (B145695) and carbon dioxide.

Base-Catalyzed Hydrolysis Investigations

The hydrolysis of carbamates is typically more facile under basic conditions. For N-aryl carbamates such as this compound, the base-catalyzed hydrolysis is a significant degradation pathway. The reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the carbamate linkage.

The proposed mechanism for the base-catalyzed hydrolysis of this compound involves the following:

Nucleophilic attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate group.

Formation of a tetrahedral intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

Elimination of the leaving group: The intermediate can then collapse, leading to the cleavage of either the C-O (alkoxy) or C-N (arylamino) bond. For N-aryl carbamates, the departure of the phenoxide-like group (in this case, the 4-acetylphenoxide anion) is a plausible pathway, although cleavage of the C-N bond to form an isocyanate intermediate is also possible for primary and secondary carbamates. nih.govresearchgate.net

Product formation: The final products of base-catalyzed hydrolysis are 4-acetylaniline, ethanol, and carbonate (from the reaction of CO₂ with excess base).

The rate of base-catalyzed hydrolysis of carbamates is dependent on the nature of the substituents on both the nitrogen and the oxygen of the carbamate group. Generally, electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis by stabilizing the leaving group.

Condition Proposed Intermediate Primary Products
Acid-CatalyzedProtonated Carbamate, Carbamic Acid4-Acetylaniline, Ethanol, Carbon Dioxide
Base-CatalyzedTetrahedral Intermediate, Isocyanate (potential)4-Acetylaniline, Ethanol, Carbonate

Reduction Chemistry of the Acetyl Moiety within this compound

The presence of a ketone functional group in the form of the acetyl moiety offers a site for reduction reactions, leading to the corresponding secondary alcohol. This transformation can be achieved through various selective reduction strategies.

Selective Reduction Strategies to Alcohol Derivatives

The selective reduction of the ketone in this compound to a secondary alcohol, yielding ethyl N-(4-(1-hydroxyethyl)phenyl)carbamate, can be accomplished using a variety of reducing agents. The choice of reagent is crucial to avoid the reduction of the carbamate group.

Commonly used reducing agents for the selective reduction of ketones in the presence of esters or carbamates include:

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones. It is unlikely to reduce the carbamate functionality under standard reaction conditions. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Lithium aluminium hydride (LiAlH₄): While a powerful reducing agent capable of reducing both ketones and carbamates, its reactivity can be moderated by using it at low temperatures or by using a stoichiometric amount to favor the reduction of the more reactive ketone. However, achieving high selectivity can be challenging.

The general procedure for a selective reduction would involve dissolving this compound in a suitable solvent and adding the reducing agent portion-wise at a controlled temperature.

Reducing Agent Selectivity Typical Solvents Resulting Functional Group
Sodium Borohydride (NaBH₄)High for ketones over carbamatesMethanol, EthanolSecondary Alcohol
Lithium Aluminium Hydride (LiAlH₄)Low (can reduce both)Diethyl ether, THFSecondary Alcohol (and potential amine from carbamate reduction)

Catalytic Hydrogenation Studies and Stereochemical Outcomes

Catalytic hydrogenation is another important method for the reduction of a ketone. This process typically involves the use of a metal catalyst and a source of hydrogen gas. For the reduction of the acetyl group in this compound, this method can offer high yields and is often considered a "greener" alternative to metal hydride reagents.

Common catalysts for the hydrogenation of ketones include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney nickel (Raney Ni)

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The stereochemical outcome of the reduction of a prochiral ketone like the acetyl group can be influenced by the choice of catalyst and reaction conditions. In the absence of a chiral catalyst or auxiliary, the reduction will typically lead to a racemic mixture of the (R)- and (S)-enantiomers of ethyl N-(4-(1-hydroxyethyl)phenyl)carbamate.

The use of chiral catalysts in asymmetric hydrogenation can lead to the preferential formation of one enantiomer. While specific studies on the asymmetric hydrogenation of this compound are not prevalent, the principles of asymmetric ketone reduction are well-established and could be applied to this substrate.

Nucleophilic Substitution Reactions Involving the Ethyl Group of this compound

The ethyl group of the carbamate ester is, in principle, susceptible to nucleophilic substitution reactions. In such a reaction, the ethoxy group (-OCH₂CH₃) would be the leaving group. However, the carbamate nitrogen's lone pair of electrons can participate in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and can also influence the reactivity of the adjacent ethyl group.

The likelihood of a nucleophilic substitution reaction at the ethyl group is generally low compared to reactions at the carbonyl carbon. Strong nucleophiles under forcing conditions might lead to the cleavage of the ethyl-oxygen bond. For instance, reaction with a strong nucleophile (Nu⁻) could potentially proceed via an Sₙ2 mechanism, where the nucleophile attacks the α-carbon of the ethyl group, displacing the N-(4-acetylphenyl)carbamate anion as the leaving group.

However, in practice, the more facile reaction pathway under nucleophilic conditions is typically the attack at the carbonyl carbon, leading to the cleavage of the carbamate linkage as described in the base-catalyzed hydrolysis section. Studies on the nucleophilic substitution at the alkyl group of carbamates are not common, suggesting that this is not a primary pathway for reactivity.

Synthetic Utility of Ethyl Group Replacement

The ethyl group of the carbamate functionality in this compound can be replaced through transesterification reactions, offering a pathway to a diverse range of other carbamate esters. This transformation is synthetically useful for modifying the properties of the molecule, such as solubility, or for introducing other functional groups.

The transesterification can be achieved by reacting this compound with a different alcohol in the presence of a suitable catalyst. For instance, the reaction of O-methyl-N-aryl carbamates with various aliphatic alcohols has been shown to proceed efficiently in the presence of their respective alkoxide catalysts. rsc.org This suggests that treating this compound with an alcohol such as isopropanol, in the presence of sodium isopropoxide, would yield isopropyl N-(4-acetylphenyl)carbamate. The general scheme for this reaction is presented below:

Scheme 1: Transesterification of this compound

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The equilibrium can be driven towards the product by using the new alcohol (R-OH) as the solvent or by removing ethanol as it is formed. masterorganicchemistry.com The reactivity of the alcohol is a key factor, with less polar alcohols generally leading to faster reaction rates. rsc.org

Furthermore, the conversion of alkyl carbamates to aryl carbamates has also been reported, which could be applied to this compound to synthesize aryl N-(4-acetylphenyl)carbamates. This transformation can be facilitated by reagents like phosphorus oxychloride in a modified Vilsmeier reaction. tandfonline.com

The replacement of the ethyl group is not limited to other alkyl or aryl groups. Enzymatic methods can also be employed for the cleavage of the ethyl carbamate moiety. For example, ethyl carbamate hydrolase has been shown to degrade ethyl carbamate, suggesting that similar enzymes could potentially be used for the selective cleavage of the ethyl group from this compound to yield the corresponding carbamic acid, which could then be decarboxylated to 4-aminoacetophenone or trapped with other nucleophiles. mdpi.com

Mechanistic Aspects of Nucleophilic Substitution

The carbamate group in this compound is susceptible to nucleophilic attack, most notably hydrolysis. The mechanism of this reaction, particularly under alkaline conditions, has been a subject of detailed study. Research on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, including those with a 4-acetyl substituent, indicates that the reaction proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism. acs.org

This mechanism involves a two-step process:

Deprotonation: The first step is the rapid and reversible deprotonation of the carbamate nitrogen by a base (e.g., hydroxide ion) to form the conjugate base (an N-anion).

Scheme 2: Deprotonation Step of the E1cB Mechanism

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Elimination: The second, slower, and rate-determining step involves the elimination of the ethoxide leaving group from the conjugate base to form a highly reactive isocyanate intermediate.

Scheme 3: Elimination Step of the E1cB Mechanism

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The resulting isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decarboxylates to yield 4-aminoacetophenone. The presence of the electron-withdrawing acetyl group in the para position of the phenyl ring facilitates this E1cB mechanism by stabilizing the negative charge on the nitrogen atom in the conjugate base.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the two substituents: the N-ethoxycarbonylamino group (-NHCOOEt) and the acetyl group (-COCH3).

The N-ethoxycarbonylamino group is an activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. wikipedia.orgyoutube.com Conversely, the acetyl group is a deactivating group and a meta-director due to its electron-withdrawing nature, which deactivates the ortho and para positions. wikipedia.orgyoutube.com

In this compound, these two groups are para to each other. Therefore, electrophilic substitution will be directed to the positions that are ortho to the activating N-ethoxycarbonylamino group (and meta to the deactivating acetyl group).

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product(s)
Halogenation Br2, FeBr3 Ethyl N-(4-acetyl-2-bromophenyl)carbamate
Nitration HNO3, H2SO4 Ethyl N-(4-acetyl-2-nitrophenyl)carbamate
Sulfonation SO3, H2SO4 2-(Ethoxycarbonylamino)-5-acetylbenzenesulfonic acid

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ethyl N-(4-acetyl-2-acylphenyl)carbamate |

It is important to note that Friedel-Crafts reactions on anilides can be challenging due to the potential for the Lewis acid catalyst to coordinate with the basic nitrogen atom, thereby deactivating the ring. google.comlookchem.com However, the use of specific catalysts like gallium triflate has been shown to be effective for the acylation of anilide derivatives. lookchem.comgoogle.com

Exploration of Other Reactive Sites and Advanced Functionalization Strategies

Beyond the reactions involving the carbamate and the phenyl ring, the acetyl group of this compound also serves as a handle for further functionalization.

One notable transformation is the oxidation of the acetyl group. For instance, the oxidation of the related methyl (4-acetylphenyl)carbamate with selenium dioxide has been shown to yield the corresponding glyoxal, methyl [4-(oxoacetyl)phenyl]carbamate. This highly reactive intermediate can then undergo various condensation reactions to construct heterocyclic systems. For example, its reaction with hydrazine (B178648) hydrate (B1144303) and ethyl acetoacetate (B1235776) or diethyl malonate leads to the formation of substituted pyridazine (B1198779) derivatives.

Another potential reaction at the acetyl group is reduction. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would yield ethyl N-(4-(1-hydroxyethyl)phenyl)carbamate. Care must be taken to choose a reducing agent that does not also reduce the carbamate functionality.

Furthermore, the carbonyl of the acetyl group can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones. This has been demonstrated with related N-(4-acetylphenyl)carbamate derivatives, which upon reaction with an appropriate aldehyde in the presence of a base like potassium hydroxide, yield the corresponding chalcone.

Biological Activity Profiling and Mechanistic Investigations of Ethyl N 4 Acetylphenyl Carbamate and Its Analogs

Antimicrobial Properties of Ethyl N-(4-acetylphenyl)carbamate and Related Structures

Carbamate (B1207046) derivatives have demonstrated a wide range of antimicrobial activities, suggesting the potential of this compound and its analogs as antimicrobial agents. The introduction of different substituents to the basic carbamate structure allows for the modulation of their biological effects.

Investigations into Antibacterial Efficacy and Spectrum in in vitro Models

Studies on various carbamate derivatives have revealed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of rosin-based carbamate derivatives showed strong inhibitory effects against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Bacillus thuringiensis, and Streptomyces microflavus. ncsu.edu Another study on azido (B1232118) sulfonyl carbamate derivatives also reported antibacterial effects against several bacterial species. nih.gov

The antibacterial efficacy of carbamates can be influenced by their structural features. For example, in a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, certain analogs demonstrated notable activity against Salmonella typhimurium. researchgate.net While specific data for this compound is not available, the general antibacterial properties of the carbamate class suggest it and its analogs could exhibit similar activities. The presence of the acetylphenyl group may influence the compound's interaction with bacterial targets.

Table 1: Illustrative Antibacterial Activity of Representative Carbamate Derivatives

Compound/Derivative Class Test Organism Activity/Observation Reference
Rosin-based carbamates Staphylococcus aureus, Escherichia coli, Bacillus subtilis Strong inhibition observed ncsu.edu
Azido sulfonyl carbamates Various bacteria General antibacterial effects noted nih.gov
N-aryl pyrazole (B372694) carboxamides Salmonella typhimurium Notable activity from specific analogs researchgate.net

Studies on Antifungal Activity and Specificity

The antifungal potential of carbamate derivatives is well-documented, particularly against plant pathogenic fungi. A study on N-aryl carbamates demonstrated significant in vitro antifungal activity against a panel of seven phytopathogenic fungi, with many compounds showing over 60% inhibition at a concentration of 50 μg/mL. nih.govnih.gov For example, certain N-aryl carbamates displayed excellent broad-spectrum antifungal activities, with inhibition rates nearing or exceeding 70%. nih.gov

The structure-activity relationship is crucial in determining antifungal potency. In one study, it was found that for di-substituted N-aryl carbamates, halogen substituents and the substitution pattern were critical, with an ethyl group being the optimal O-alkyl substituent. nih.gov This suggests that the ethyl group in this compound is a favorable feature for potential antifungal activity. Another study on benzoylcarbamates containing a pyridine (B92270) moiety also showed moderate to strong bioactivity against Botrytis cinerea. mdpi.com

Table 2: Illustrative Antifungal Activity of N-Aryl Carbamate Derivatives

Compound/Derivative Class Test Organism Inhibition Rate at 50 μg/mL Reference
N-Aryl Carbamates Botrytis cinerea >60% for several compounds nih.govnih.gov
N-Aryl Carbamates Fusarium graminearum Some compounds >70% nih.gov
Benzoylcarbamates (pyridine moiety) Botrytis cinerea EC50 values of 6.45–6.98 μg/mL for active compounds mdpi.com

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The primary mechanism of action for many carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme, which is vital for neurotransmission. nih.govslideshare.netnih.govyoutube.com Carbamates reversibly carbamylate the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve function in insects. nih.govyoutube.comnih.govmdpi.com While this is the main mechanism in insects, the antimicrobial action in bacteria and fungi may involve different targets.

In fungi, carbamates are known to target the thiol groups of essential enzymes. nih.gov Some carbamate fungicides, like carbendazim, act by inhibiting microtubule assembly, which is crucial for cell division. nih.gov For bacteria, the mechanisms are less universally defined and can vary. Some carbamate derivatives have been shown to inhibit carbonic anhydrases, which are important enzymes in various physiological processes in bacteria. nih.gov It is plausible that this compound and its analogs could act via one or more of these mechanisms, depending on the specific microbial target.

Anticancer Activity of this compound Derivatives in Cellular Models

The carbamate functional group is present in several established anticancer agents and is a scaffold of interest in the development of new cancer therapies. Aromatic carbamates, in particular, have shown promising activity against various cancer cell lines. nih.gov

Apoptosis Induction Mechanisms in Malignant Cell Lines

Several studies have demonstrated the ability of carbamate derivatives to induce apoptosis, or programmed cell death, in cancer cells. For example, certain carbamate derivatives of podophyllotoxin (B1678966) were found to induce apoptosis in HeLa and A-549 cancer cell lines. nih.govnih.gov One potent compound from this series was shown to activate the expression of pro-apoptotic proteins such as Bax and p53, as well as caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Another study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, RDS 60, reported that it induced apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. uniroma1.it The induction of apoptosis is a key hallmark of an effective anticancer agent, and the general ability of carbamates to trigger this process suggests that this compound derivatives could also possess this activity. The specific signaling pathways activated would likely depend on the full chemical structure of the analog and the cancer cell type.

Inhibition of Cell Proliferation and Viability in Various Cancer Cell Models

Carbamate derivatives have been shown to inhibit the proliferation and reduce the viability of a range of cancer cells. For instance, carbendazim, a benzimidazole (B57391) carbamate, inhibits the proliferation of human breast cancer cells (MCF7) with an IC50 of 10 μM. nih.gov Steroidal carbamates have also demonstrated inhibitory effects on the growth of mouse colon carcinoma CT26WT cells. nih.gov

The mechanism behind this antiproliferative activity often involves the disruption of the cell cycle. Several carbamate derivatives cause cell cycle arrest at the G2/M phase, preventing the cells from dividing. nih.govnih.govnih.gov This is often linked to the inhibition of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. nih.govuniroma1.itdntb.gov.ua Carbamate analogues of the anticancer drug amsacrine (B1665488) have also been shown to target topoisomerase II, another critical enzyme for cell division. nih.gov Given these findings, it is reasonable to hypothesize that this compound and its analogs could inhibit cancer cell proliferation through similar mechanisms.

Table 3: Illustrative Anticancer Activity of Representative Carbamate Derivatives

Compound/Derivative Class Cancer Cell Line Activity/Mechanism Reference
4β-Carbamoyl 4'-O-demethylepipodophyllotoxins HeLa, A549, HCT-8, HL-60 Cytotoxicity, Apoptosis induction, G2/M arrest nih.gov
4β-(1,2,3-triazol-1-yl)podophyllotoxin Carbamates A-549 Apoptosis induction, G2/M arrest, Microtubule and Topoisomerase-II inhibition nih.gov
Carbendazim MCF7 (Breast Cancer) Inhibition of proliferation (IC50 10 μM), Mitotic arrest nih.gov
Steroidal Carbamates CT26WT (Colon Carcinoma) Inhibition of cell growth nih.gov
(1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester Head and Neck Squamous Carcinoma Inhibition of replication, G2/M arrest, Apoptosis uniroma1.it

Target Identification and Pathway Modulation Studies in Pre-clinical Settings

While direct pre-clinical studies identifying specific molecular targets and modulated pathways for this compound are not extensively documented in publicly available research, the broader class of carbamates has been the subject of numerous investigations. Generally, carbamates are recognized for their interaction with the nervous system, primarily through the inhibition of cholinesterase enzymes. This action leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

Furthermore, certain carbamate derivatives have been explored for their potential in other therapeutic areas. For instance, some carbamates have been investigated for their anti-inflammatory properties, which may involve the modulation of inflammatory pathways mediated by cytokines like TNF-α and interleukin-6 (IL-6). nih.gov Other studies have pointed towards the potential of novel carbamate analogs in cancer therapy, suggesting that their mechanism may involve the induction of apoptosis in cancer cells. nih.gov However, the specific pathways and molecular targets involved for the N-(4-acetylphenyl)carbamate structure require dedicated investigation.

Enzyme Inhibition Studies of this compound

The primary mechanism of action for many carbamates involves the inhibition of enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Identification of Specific Enzyme Targets and Their Physiological Relevance

Based on studies of analogous compounds, the primary enzymatic targets for this compound are likely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of cholinergic neurotransmission by hydrolyzing acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which has implications for various physiological processes and is a key mechanism for the therapeutic effects of certain drugs and the toxicity of some pesticides.

A study on a structurally similar thiourea (B124793) analog, N-((4-acetylphenyl)carbamothioyl)pivalamide, demonstrated significant inhibitory activity against both AChE and BChE. nih.gov This suggests that the N-(4-acetylphenyl) moiety is a key pharmacophore for interacting with these enzymes. The study also explored inhibition of other enzymes, including alpha-amylase and urease, indicating the potential for broader enzymatic interactions. nih.gov

Kinetic Analysis of Enzyme Inhibition and Binding Modes

The inhibition of cholinesterases by carbamates is typically characterized as a pseudo-irreversible process. This involves the carbamoylation of a serine residue within the enzyme's active site, forming a carbamoylated enzyme complex that is much slower to hydrolyze than the acetylated enzyme formed with the natural substrate, acetylcholine. nih.govnih.gov This results in a time-dependent inhibition of the enzyme.

Investigation of Structure-Activity Relationships in Enzyme Binding

Structure-activity relationship (SAR) studies on various carbamates have provided insights into the structural features that govern their inhibitory potency and selectivity for AChE versus BChE. The nature of the substituents on both the carbamate nitrogen and the phenyl ring significantly influences the binding affinity and reactivity.

For the N-phenyl carbamate series, substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme's active site. The acetyl group at the para-position of the phenyl ring in this compound is an important feature. In the case of the analog N-((4-acetylphenyl)carbamothioyl)pivalamide, this group is implicated in the binding interactions within the active sites of AChE and BChE. nih.gov

The ethyl group on the carbamate nitrogen also plays a role. SAR studies on other carbamates have shown that the size and nature of the N-alkyl or N-aryl substituent can influence the selectivity towards AChE or BChE. nih.gov For example, in some series, smaller N-alkyl groups favor BChE inhibition. nih.gov

Other Potential Biological Modulatory Activities of this compound

Beyond cholinesterase inhibition, the carbamate scaffold is present in compounds with a wide range of biological activities. This suggests that this compound and its analogs could possess other modulatory functions.

Antifungal Activity: Various N-aryl carbamate derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. mdpi.com The substituents on the N-phenyl ring were found to have a significant impact on the antifungal efficacy. mdpi.com

Anti-inflammatory Activity: Some carbamates have been shown to possess anti-inflammatory properties. nih.govnih.gov This activity may be linked to the modulation of inflammatory pathways, including the cholinergic anti-inflammatory pathway, which involves the regulation of cytokine release. nih.gov

Anticancer Activity: Novel carbamate analogs have been investigated as potential anticancer agents. nih.govnih.gov For example, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, an analog, has shown to induce apoptosis in human cancer cell lines. nih.gov

These findings suggest that this compound could be a lead compound for the development of novel therapeutic agents with a variety of applications. However, extensive further research is required to fully elucidate its biological activity profile and therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl N 4 Acetylphenyl Carbamate Scaffolds

Impact of Phenyl Ring Substituents on Biological and Chemical Reactivity Profiles

The nature and position of substituents on the phenyl ring of N-aryl carbamates can profoundly influence their biological and chemical reactivity. While specific data on ethyl N-(4-acetylphenyl)carbamate analogs is limited in publicly available literature, general principles derived from related N-aryl carbamates provide significant insights.

The electronic properties of substituents on the aromatic ring play a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the entire molecule, affecting its interaction with biological targets and its chemical stability. For instance, in electrophilic substitution reactions involving the benzene (B151609) ring, EDGs generally increase the reaction rate, while EWGs decrease it. nih.gov

A study on the reactivity of aryl carbamate (B1207046) acrylate (B77674) monomers, which share the N-aryl carbamate core, found that varying substituents on the aryl moiety from electron-donating to electron-withdrawing did not primarily derive their increased reactivity from electronic and resonance effects. acs.org This suggests that other factors, such as hydrogen-bonding capabilities, may play a more dominant role in certain reaction types. acs.org

In the context of biological activity, the impact of phenyl ring substituents is often target-specific. For example, in a series of O-biphenyl-3-yl carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, substituents on the distal phenyl ring significantly affected their activity and central nervous system penetration. nih.gov Replacing a hydroxyl group with a methyl, 1-hydroxyethyl, or hydroxymethyl group resulted in compounds that retained FAAH inhibitory activity but could more readily enter the brain. nih.gov

Furthermore, the position of the substituent is as crucial as its electronic nature. A study on N-phthalimide derivatives, which also feature a substituted phenyl ring, demonstrated that the chemical structure of the N-substituent significantly influenced their thermal, electrochemical, and optical properties. researchgate.net The oxidation potentials of these compounds were found to be dependent on the position of the substituents on the imide ring. researchgate.net

While a comprehensive table for this compound analogs is not available, the following table illustrates the general effect of phenyl ring substituents on the properties of related aryl carbamates.

Table 1: General Impact of Phenyl Ring Substituents on Aryl Carbamate Properties

Substituent TypePositionEffect on ReactivityEffect on Biological ActivityExample from Related Compounds
Electron-Donating Group (e.g., -OCH3, -CH3)ortho, paraIncreases rate of electrophilic substitution. nih.govCan enhance binding to some targets through favorable interactions.Methoxy substitution in some carbamates can alter CNS penetration. nih.gov
Electron-Withdrawing Group (e.g., -NO2, -Cl)ortho, paraDecreases rate of electrophilic substitution. nih.govCan increase acidity of N-H bond, potentially affecting hydrogen bonding.Chloro-substituted phenyl carbamates have been studied for their ixodicidal activity. nih.gov
Halogens (e.g., -F, -Cl, -Br)AnyInductive electron withdrawal, weak resonance donation.Can modulate lipophilicity and membrane permeability, impacting bioavailability.Ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate show activity against tick larvae. nih.gov

Role of the Carbamate Moiety in Molecular Interactions and Biological Recognition

The carbamate group (-NHCOO-) is a key structural feature in a vast array of biologically active molecules, including drugs and pesticides. wikipedia.org Its unique properties, stemming from being a hybrid of an amide and an ester, allow it to participate in various molecular interactions crucial for biological recognition.

The carbamate linkage is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). This dual character enables it to form strong and specific interactions with biological macromolecules such as proteins and enzymes. These hydrogen bonds are often critical for the binding affinity and selectivity of carbamate-containing compounds.

Structurally, the carbamate moiety imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This restricted rotation around the C-N bond can pre-organize the molecule into a conformation that is favorable for binding to a specific biological target.

In many instances, the carbamate group itself is directly involved in the mechanism of action. For example, carbamate insecticides function by carbamylating the serine hydroxyl group in the active site of acetylcholinesterase, leading to the inhibition of this vital enzyme.

Influence of the Ethyl Group on Compound Properties and Activity

Lipophilicity and Solubility: The ethyl group, being a small alkyl chain, contributes to the lipophilicity of the molecule. This property is crucial for its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. The balance between lipophilicity and hydrophilicity is a key determinant of a compound's pharmacokinetic profile.

Metabolic Stability: The ethyl group can be a site for metabolic transformations in the body, primarily through oxidation by cytochrome P450 enzymes. The rate and extent of this metabolism can affect the compound's duration of action and the formation of potentially active or inactive metabolites. Studies comparing homologous series of n-alkyl carbamates have shown that the length of the alkyl chain can influence the metabolic pathway, with shorter chains often favoring hydrolysis of the carbamate bond and longer chains being more susceptible to oxidation.

Steric Effects: The size and shape of the ethyl group can also exert steric effects, influencing how the molecule fits into the binding pocket of a biological target. While an ethyl group is relatively small, its presence can still lead to more favorable or unfavorable interactions compared to a methyl or a larger alkyl group.

Comparative SAR Analysis with Related Carbamate Derivatives

Comparison with other Alkyl Carbamates: Varying the alkyl group from ethyl to other groups (e.g., methyl, propyl, butyl) can lead to significant changes in biological activity. A study on a series of alkyl-carbamates for epilepsy therapy revealed that differences in the alkyl portion could affect the mechanism of action and clinical efficacy. tiho-hannover.de For instance, the dicarbamate felbamate (B1672329) showed a different antiseizure profile compared to several monocarbamates. tiho-hannover.de

Comparison with other N-Aryl Carbamates: The substitution pattern on the phenyl ring is a major determinant of activity. For example, a comparative study of ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate showed that both compounds were effective ixodicides against strains of ticks resistant to other commercial products. nih.gov This highlights that even subtle changes in the halogen substituent can maintain or modulate biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on various series of carbamates have been conducted to develop mathematical models that correlate structural features with biological activity. nih.govbirmingham.ac.uk These studies often identify key descriptors related to electronic, steric, and hydrophobic properties that are crucial for activity. For instance, a 3D-QSAR study on FAAH inhibitors identified that specific substitutions on the phenolic ring of carbamates were critical for their inhibitory potency. nih.gov

The following table provides a comparative overview of SAR findings from different series of carbamate derivatives, which can be used to infer potential trends for this compound analogs.

Table 2: Comparative SAR of Different Carbamate Series

Carbamate SeriesKey Structural VariationObserved SAR TrendReference
O-Biphenyl CarbamatesSubstituents on the biphenyl (B1667301) ringsSubstituents on the distal phenyl ring significantly influenced FAAH inhibitory activity and CNS penetration. nih.gov nih.gov
Ethyl-phenyl CarbamatesHalogen substitution on the phenyl ringBoth 4-bromo and 4-chloro substituents resulted in effective ixodicidal activity. nih.gov nih.gov
Alkyl-Carbamates (Antiepileptics)Nature of the alkyl group and number of carbamate moietiesDicarbamates exhibited different antiseizure profiles compared to monocarbamates. tiho-hannover.de tiho-hannover.de
3-Heterocycle-phenyl N-alkylcarbamates (FAAH inhibitors)Nature of the alkyl group and heterocyclic substituentA cyclohexylcarbamate with an oxazole (B20620) substituent showed sub-nanomolar IC50 values. nih.gov nih.gov

Derivatives and Analogs of Ethyl N 4 Acetylphenyl Carbamate: Rational Design, Synthesis, and Advanced Characterization

Design and Synthesis of Novel Ethyl N-(4-acetylphenyl)carbamate Derivatives for Enhanced Activities

The rational design and synthesis of novel derivatives of this compound are pivotal for enhancing their biological activities. These efforts primarily focus on systematic modifications of the core structure, including the acetyl group, the carbamate (B1207046) nitrogen, and the ethyl ester moiety. The carbamate group itself, consisting of a carbonyl group attached to both an alkoxyl and an amino group, offers multiple points for structural variation. nih.gov The goal of these modifications is to explore the structure-activity relationships (SAR) and improve the therapeutic potential of the parent compound.

Modification Strategies for the Acetyl Group

Modifications to the acetyl group (-COCH₃) on the phenyl ring are a key strategy in the design of new this compound derivatives. These changes can significantly impact the electronic and steric properties of the molecule, potentially leading to altered binding affinities and biological activities. Research in this area explores the replacement of the methyl group with other alkyl or aryl substituents, as well as the transformation of the carbonyl group into other functional groups.

One common approach is the introduction of different substituents on the phenyl ring, which can indirectly modify the properties of the acetyl group. For instance, the introduction of a methylthio group has been documented in the synthesis of 4-acetylphenyl N-(4-(methylthio)phenyl)carbamate. sigmaaldrich.com

Variations at the Carbamate Nitrogen

Examples of N-substituted carbamate derivatives include:

N-alkylation: The introduction of small alkyl groups, such as methyl or ethyl, at the carbamate nitrogen can alter the compound's lipophilicity and metabolic stability. For example, ethyl N-methylcarbamate and ethyl N-ethylcarbamate are well-characterized derivatives. nih.govdrugbank.com

N-arylation: The attachment of an aryl group to the carbamate nitrogen can introduce new binding interactions, such as pi-stacking.

N-acylation: The introduction of an acyl group can further modify the electronic and steric properties of the carbamate moiety.

The synthesis of N-substituted carbamates can be achieved through various synthetic routes, often involving the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. nih.gov

Substitutions and Replacements of the Ethyl Ester

The ethyl ester portion of the carbamate group is another key site for modification. Altering the ester group can affect the compound's solubility, bioavailability, and susceptibility to hydrolysis by esterases.

Common modification strategies include:

Varying the Alkyl Chain: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) can fine-tune the lipophilicity of the molecule.

Introducing Functional Groups: The incorporation of functional groups into the ester moiety, such as hydroxyl or amino groups, can enhance water solubility and provide new points for interaction with biological targets.

Replacement with Aryl Groups: The substitution of the ethyl group with an aryl group can introduce significant steric bulk and potential for new binding interactions.

The synthesis of these derivatives often involves the reaction of 4-acetylphenyl isocyanate with the corresponding alcohol or the reaction of 4-acetylphenylamine with the appropriate chloroformate.

Targeted Synthesis of Biologically Active Analogs based on SAR Data

Structure-Activity Relationship (SAR) studies are crucial for the targeted synthesis of more potent and selective biologically active analogs of this compound. SAR analysis helps to identify the key structural features required for a desired biological effect and guides the design of new derivatives with improved properties. nih.gov

For example, SAR studies on various carbamate derivatives have shown that incorporating the carbamate group into a molecule can significantly increase the biological activity of the active pharmacophore. nih.gov By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

An example of applying SAR data is seen in the development of ixodicidal ethyl-carbamates, where SAR analysis indicated a lack of mutagenic activity, a finding that was subsequently confirmed by experimental testing. nih.gov In another instance, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety in a series of triazine-based ENT inhibitors abolished their activity, highlighting the critical role of this specific structural element. frontiersin.org

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how systematic modifications can influence biological activity.

Derivative R1 (at Acetyl Group) R2 (at Carbamate N) R3 (at Ester) Relative Activity
Parent Compound -CH₃H-CH₂CH₃1.0
Analog 1 -CH₂CH₃H-CH₂CH₃1.5
Analog 2 -CH₃-CH₃-CH₂CH₃0.8
Analog 3 -CH₃H-CH₃1.2
Analog 4 -CH₃H-CH₂CH₂OH2.0

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Spectroscopic and Chromatographic Characterization of Novel Derivatives

The unambiguous identification and characterization of novel this compound derivatives rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, purity, and physicochemical properties of the synthesized compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the derivatives. The chemical shifts, coupling constants, and integration of the signals provide a complete picture of the proton and carbon framework. For instance, in the characterization of an α-N-acetyl-lysine-carbamate, the formation of the carbamate was confirmed by the appearance of a peak at 164 ppm in the ¹³C-NMR spectrum. researchgate.net

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the synthesized compounds with high accuracy. Fragmentation patterns observed in MS/MS experiments can further confirm the proposed structure. For example, LC-ESI-QTOF has been used to identify ethyl N-(4-aminophenyl)carbamate and its fragments. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretching of the acetyl and carbamate groups, and the N-H stretching of the carbamate.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized derivatives. By using different stationary and mobile phases, impurities can be separated and quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry is a powerful tool for the analysis of complex reaction mixtures and for the purification and identification of the desired products.

The following table provides an overview of the analytical techniques used for the characterization of carbamate derivatives.

Technique Information Obtained
¹H NMRNumber and type of protons, neighboring protons
¹³C NMRCarbon skeleton of the molecule
Mass Spectrometry (MS)Molecular weight and elemental composition
Infrared (IR) SpectroscopyPresence of functional groups
X-ray Crystallography3D molecular structure, bond lengths, and angles
HPLCPurity of the compound
LC-MSSeparation, identification, and quantification of compounds in a mixture

Computational Chemistry and Molecular Modeling Studies of Ethyl N 4 Acetylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl N-(4-acetylphenyl)carbamate. These methods, based on the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic distribution and energy, which in turn dictate its reactivity and physical characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the carbamate (B1207046) group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the acetyl group and the carbonyl of the carbamate, suggesting these as sites for nucleophilic attack. The precise energies and distributions of these orbitals can be calculated using methods like Density Functional Theory (DFT).

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterIllustrative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Electrostatic Potential Surface (ESP) Mapping and Reactivity Descriptors

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. uni-muenchen.delibretexts.org It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.delibretexts.org For this compound, the ESP map would likely show negative potential around the oxygen atoms of the acetyl and carbamate groups, making them susceptible to interactions with electrophiles or hydrogen bond donors. Positive potential would be expected around the hydrogen atoms of the amine and the ethyl group.

From the ESP and other calculated electronic properties, various reactivity descriptors can be derived. These include parameters such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity.

Table 2: Illustrative Reactivity Descriptors for this compound

DescriptorIllustrative Value
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Softness (S)0.38

Note: These values are illustrative and are derived from the HOMO and LUMO energies.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them.

This analysis is typically performed by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or energy landscape. For this compound, key rotations would include the bonds connecting the phenyl ring to the carbamate group and the ethyl group to the carbamate oxygen. The presence of the acetyl group can influence the preferred orientation of the phenyl ring due to steric and electronic effects. The carbamate group itself can exist in cis and trans isomeric forms, with small energy differences between them. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding Elucidation

To understand the potential biological effects of this compound, it is crucial to identify its molecular targets and characterize the binding interactions. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. researchgate.netnih.gov

Ligand-Protein Interaction Profiling with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govresearchgate.net The process involves placing the ligand in various positions and orientations within the binding site of the target protein and scoring the resulting complexes based on their energetic favorability. Carbamate derivatives are known to act as inhibitors of enzymes like acetylcholinesterase (AChE). researchgate.netnih.govnih.gov

A molecular docking study of this compound with a potential target protein would reveal the specific amino acid residues involved in the binding. The interaction profile would likely include hydrogen bonds, hydrophobic interactions, and potentially π-π stacking interactions between the phenyl ring of the ligand and aromatic residues in the protein's active site. researchgate.net

Table 3: Illustrative Ligand-Protein Interactions for this compound with a Hypothetical Target

Interaction TypeInteracting Residue
Hydrogen BondSer203, His447
Hydrophobic InteractionTrp86, Tyr337
π-π StackingPhe338

Note: This table is illustrative and the specific interacting residues would depend on the actual biological target.

Prediction of Binding Affinities and Molecular Recognition Events

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov

From MD simulations, the binding free energy, which is a measure of the binding affinity, can be calculated using various methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net A more negative binding free energy indicates a stronger and more stable interaction. These simulations can also elucidate the entire process of molecular recognition, including the conformational changes that may occur in the protein upon ligand binding. dovepress.com

Table 4: Illustrative Predicted Binding Affinities for this compound

MethodPredicted Binding Affinity (kcal/mol)
Docking Score-8.5
MM/GBSA-45.2

Note: These values are illustrative and would be the result of specific docking and MD simulation studies.

Pharmacophore Modeling for Activity Prediction of this compound Analogs

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a template for designing new, potentially more potent and selective analogs, or for screening large compound libraries to find novel active molecules. For this compound and its analogs, pharmacophore modeling can elucidate the key structural motifs required for their biological effects and guide the synthesis of new derivatives with improved activity profiles.

A pharmacophore model is typically generated from a set of active molecules by identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. The spatial relationships between these features are crucial for molecular recognition by a biological target.

While specific pharmacophore models for this compound are not extensively documented in publicly available literature, we can infer the likely key pharmacophoric features based on its chemical structure and by drawing parallels with computational studies on other N-aryl carbamates. The structure of this compound presents several key features that would be central to any pharmacophore model:

Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate group and the acetyl group's carbonyl oxygen are prominent hydrogen bond acceptors. These can form crucial interactions with amino acid residues in a biological target's binding site.

Hydrogen Bond Donor: The amide (N-H) group of the carbamate linkage acts as a hydrogen bond donor.

Aromatic Ring: The phenyl ring provides a hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic/Aliphatic Group: The ethyl group of the carbamate offers an additional hydrophobic region.

A hypothetical pharmacophore model for this compound and its analogs would likely incorporate a specific spatial arrangement of these features. The relative positioning of the hydrogen bond donors and acceptors, along with the hydrophobic aromatic ring, would define the geometry required for optimal binding to its biological target.

Studies on other carbamate-containing compounds have highlighted the importance of these features. For instance, pharmacophore models developed for carbamate-based acetylcholinesterase inhibitors consistently feature a hydrogen bond acceptor, a hydrophobic group, and often an aromatic ring, reflecting the key interaction points within the enzyme's active site. nih.govnih.gov Similarly, research on N-aryl carbamates has demonstrated that substitutions on the aromatic ring significantly influence biological activity, underscoring the importance of the aromatic feature in the pharmacophore. nih.gov

To illustrate the potential application of pharmacophore modeling, consider a hypothetical series of this compound analogs and their predicted activities based on the presence and spatial arrangement of key pharmacophoric features. The activity of these analogs would be expected to vary based on how well they fit the derived pharmacophore model.

Table 1: Hypothetical Pharmacophoric Features and Predicted Activity of this compound Analogs

CompoundModifications to this compoundKey Pharmacophoric FeaturesPredicted Relative Activity
Analog 1 Methyl group at position 2 of the phenyl ringAromatic Ring, H-Bond Acceptor (x2), H-Bond Donor, Hydrophobic GroupModerate
Analog 2 Nitro group at position 3 of the phenyl ringAromatic Ring, H-Bond Acceptor (x3), H-Bond Donor, Hydrophobic GroupPotentially altered
Analog 3 Replacement of ethyl group with a bulkier isopropyl groupAromatic Ring, H-Bond Acceptor (x2), H-Bond Donor, Larger Hydrophobic GroupDependent on binding pocket size
Analog 4 Removal of the acetyl groupAromatic Ring, H-Bond Acceptor (x1), H-Bond Donor, Hydrophobic GroupLikely reduced

The predictive power of a pharmacophore model is invaluable for streamlining the drug discovery process. By focusing on synthesizing only those compounds that match the pharmacophore hypothesis, researchers can save significant time and resources. For this compound, the development of a robust pharmacophore model would be a critical step in exploring its full therapeutic potential and in the rational design of novel, more effective analogs. Research on structurally similar compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, which has been evaluated against enzymes like acetylcholinesterase and butyrylcholinesterase, suggests potential biological targets for this class of molecules and provides a basis for designing relevant pharmacophore studies. nih.gov

Potential Research Applications and Future Directions for Ethyl N 4 Acetylphenyl Carbamate

Role as a Versatile Building Block in Complex Organic Synthesis

Ethyl N-(4-acetylphenyl)carbamate serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carbamate (B1207046) and a ketone group, allows for a variety of chemical transformations.

The carbamate moiety can act as a protected amine, which is stable under various reaction conditions but can be deprotected when needed. This feature is crucial in multi-step syntheses where the reactivity of an amino group needs to be temporarily masked. The acetyl group, on the other hand, provides a reactive site for nucleophilic additions, condensations, and other ketone-related chemistries. This dual functionality makes it a strategic starting material for the construction of diverse molecular architectures.

A notable example of its application is in the synthesis of novel N-arylpiperazine derivatives. In a study focused on developing new antimycobacterial agents, this compound was utilized as a key intermediate. The synthesis involved the reaction of 4-aminoacetophenone with ethyl chloroformate to yield this compound, which was then further elaborated to produce the target molecules. This highlights its practical use in facilitating the assembly of complex heterocyclic structures with potential biological activity.

Contribution to Advanced Medicinal Chemistry Research beyond Direct Therapeutic Development

Beyond its direct use in the development of therapeutic agents, this compound contributes to medicinal chemistry research as a scaffold for creating compound libraries. The ability to modify both the carbamate and the acetyl group allows for the generation of a wide range of analogs. These libraries are instrumental in structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical structure relates to biological activity and for the optimization of lead compounds.

The carbamate group itself is a well-established pharmacophore found in numerous approved drugs. Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, offering improved pharmacokinetic properties such as enhanced cell membrane permeability. ul.ie The presence of the acetylphenyl moiety provides a handle for introducing further diversity, making this compound a valuable tool for medicinal chemists exploring new chemical spaces.

Research has demonstrated the utility of carbamate-containing compounds in various therapeutic areas. For instance, derivatives of N-arylpiperazines, synthesized from intermediates like this compound, have shown promising in vitro activity against Mycobacterium tuberculosis.

Compound Derivative ClassTargetPotential Therapeutic Area
N-arylpiperazinesMycobacterium tuberculosisInfectious Diseases

This table illustrates how derivatives originating from this compound can be explored for specific therapeutic applications.

Application in Agricultural Chemical Research and Development for Novel Bioactives

The carbamate functional group is a cornerstone of the agrochemical industry, with many commercial pesticides, herbicides, and fungicides being carbamate derivatives. While there is no specific documented use of this compound in agricultural research to date, its structural motifs suggest a strong potential for such applications.

The general class of carbamates is known to act by inhibiting key enzymes in pests and weeds, such as acetylcholinesterase in insects. The N-phenylcarbamate scaffold, in particular, is found in several herbicides. By modifying the structure of this compound, it is conceivable to design new bioactive molecules for crop protection. The acetyl group offers a site for chemical diversification, which could be exploited to fine-tune the compound's selectivity and efficacy against specific agricultural targets.

Future research could involve the synthesis and screening of a library of derivatives of this compound for herbicidal, insecticidal, or fungicidal activity.

Emerging Applications in Materials Science and Chemical Biology

The potential of this compound extends beyond the life sciences into materials science and chemical biology. The aromatic ring and the polar carbamate and ketone functionalities could impart interesting properties to polymeric materials. For instance, it could be incorporated into polymer backbones or used as a monomer to create materials with specific thermal or optical properties. The ability of the carbamate group to form hydrogen bonds could also be exploited in the design of self-assembling materials.

In the realm of chemical biology, this compound derivatives could be developed as chemical probes to study biological processes. The acetyl group can be modified to attach reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization and identification of cellular targets. The carbamate moiety can be designed to interact with specific enzymes or receptors, making these probes valuable tools for understanding complex biological systems.

Future Research Avenues and Remaining Challenges in the Study of this compound

The full potential of this compound remains largely untapped, presenting numerous avenues for future research.

Future Research Avenues:

Exploration of Synthetic Utility: A systematic investigation into the reactivity of both the carbamate and acetyl functionalities could unveil novel synthetic methodologies and expand its utility as a building block.

Broad-Spectrum Biological Screening: Screening of this compound and its derivatives against a wider range of biological targets, including different cancer cell lines, viruses, and fungi, could lead to the discovery of new therapeutic leads.

Development of Agrochemicals: Focused research on the design and synthesis of analogs for herbicidal and insecticidal applications is a promising area.

Polymer Chemistry: Investigation of its use as a monomer or additive in polymer synthesis to create novel materials with unique properties.

Chemical Probe Development: Design and synthesis of probes for use in chemical biology to investigate specific cellular pathways and enzyme functions.

Remaining Challenges:

Limited Commercial Availability: The compound is not widely available from major chemical suppliers, which may hinder initial research efforts.

Lack of Extensive Characterization: Comprehensive data on its physicochemical properties and toxicological profile are not readily available.

Scalable Synthesis: Developing a cost-effective and scalable synthetic route will be crucial for its broader application.

Conclusion

Summary of Key Research Findings on Ethyl N-(4-acetylphenyl)carbamate

Direct and extensive research findings specifically focused on this compound are not widely documented. However, the study of analogous compounds allows for educated inferences. The carbamate (B1207046) functional group is a significant structural motif in medicinal chemistry and drug design. nih.gov Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, which can improve a molecule's ability to permeate cell membranes. nih.gov

Research on related carbamates, such as ethyl N-(2-phenethyl) carbamate, has explored their potential as inhibitors of bacterial biofilm formation, indicating that the carbamate scaffold can be tuned for various biological activities. researchgate.net Derivatives of carbamates are investigated for a wide array of therapeutic applications, including treatments for cancer, epilepsy, and neurodegenerative diseases like Alzheimer's. nih.gov For instance, rivastigmine, a carbamate-based inhibitor, is used to treat dementia associated with Alzheimer's and Parkinson's diseases. nih.gov

The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, the Curtius rearrangement of acyl azides, or using reagents like carbonyldiimidazole. researchgate.netmdpi.comgoogle.com The specific synthesis for this compound would likely involve reacting 4-aminoacetophenone with an ethyl chloroformate or a similar reagent.

Table 1: Properties of Structurally Related Carbamate Compounds interactive_table Compound,Molecular Formula,Molecular Weight (g/mol),Key Feature Ethyl N-phenylcarbamate,C9H11NO2,165.19,Parent structure without the acetyl group. nih.gov Ethyl N-(4-aminophenyl)carbamate,C9H12N2O2,180.20,A potential precursor to the target compound. nih.gov Ethyl carbamate (Urethane),C3H7NO2,89.09,The simplest ethyl carbamate, known to form in fermented foods and beverages. wikipedia.org Ethyl [[4-(acetylamino)phenyl]sulphonyl]carbamate,C11H14N2O5S,286.3,A more complex carbamate with a sulfonamide linkage. chemicalbook.com

Broader Implications for Carbamate Chemistry and its Diverse Applications

The study of carbamates has significant and broad implications across various scientific fields, most notably in medicine and agriculture. Carbamates are considered "privileged structures" in drug discovery due to their desirable chemical properties, including metabolic and conformational stability, and their ability to cross cell membranes. scielo.br This has led to their incorporation into numerous FDA-approved medications. researchgate.netscielo.br

In medicinal chemistry, the carbamate group is used to create prodrugs, which can enhance the bioavailability and stability of parent molecules. nih.gov They are designed to metabolically release an active drug within the body, overcoming limitations of the original compound. nih.gov Carbamates are integral to drugs for treating neurodegenerative diseases, cancer, and infections. nih.gov Their ability to mimic peptide bonds without the susceptibility to enzymatic degradation makes them valuable in designing enzyme inhibitors. nih.gov

In agriculture, carbamates have been widely used as pesticides, including insecticides and fungicides, for decades. nih.govresearchgate.net They represent a critical class of compounds for crop protection, though concerns about their environmental impact and potential toxicity have also been noted. nih.govresearchgate.net The ongoing development of new carbamate-based fungicides highlights the continued importance of this chemical class in addressing major crop diseases. mdpi.com Furthermore, carbamates are used as intermediates in organic synthesis and in the polymer industry for the production of polyurethanes. nih.gov

Outlook for Future Academic Research on this compound and its Derivatives

Given the versatile biological activities observed in a wide range of carbamate derivatives, future academic research on this compound and its derivatives holds considerable potential. The presence of the acetylphenyl group offers a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of new compounds.

Future research could focus on the following areas:

Synthesis and Characterization: Development and optimization of synthetic routes to this compound and its derivatives would be a foundational step. Detailed characterization using modern analytical techniques would establish a baseline for further studies.

Biological Screening: A primary avenue of investigation would be to screen the compound and its derivatives for a range of biological activities. Based on the activities of related structures, promising areas include:

Anticancer Activity: Many carbamates are used in oncology. nih.gov The acetylphenyl moiety could be modified to explore interactions with various cancer-related targets.

Enzyme Inhibition: As cholinesterase inhibitors are a major application of carbamates, evaluating this compound and its derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be a logical step. nih.gov

Antimicrobial and Antifungal Activity: Research has shown carbamates to be effective against bacteria and fungi. researchgate.netmdpi.com This is a promising area, particularly in the search for new agents to combat resistant pathogens.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group, the acetyl position on the phenyl ring, and the carbamate linkage itself could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets. researchgate.net

Prodrug Development: The carbamate linkage could be used to design prodrugs of known pharmacologically active phenols or anilines, potentially improving their therapeutic profiles. nih.gov

Q & A

Q. What are the typical synthetic routes for ethyl N-(4-acetylphenyl)carbamate, and how can reaction conditions be optimized for yield?

this compound is synthesized via condensation reactions, often involving 4-acetylaniline and ethyl chloroformate in the presence of a base (e.g., triethylamine). Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios . For optimization, factorial design can systematically evaluate variables like temperature, reagent equivalents, and solvent polarity. This approach identifies interactions between factors, enabling efficient yield improvement .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyl signals (δ 150–155 ppm). X-ray crystallography resolves bond angles and molecular packing, with reported mean σ(C–C) = 0.004–0.007 Å and R factors <0.08 in analogous carbamates . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed).

Q. How can solubility challenges be addressed during in vitro assays?

this compound exhibits low aqueous solubility. Formulation strategies include:

  • Stock solutions : Use DMSO (≤10% v/v) to dissolve the compound, followed by dilution in buffer (e.g., PBS).
  • Co-solvents : Add ethanol or PEG-400 to enhance solubility while maintaining biocompatibility .
  • Surfactants : Polysorbate-80 (0.1–1%) can stabilize suspensions for cell-based assays .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-acetyl substituent influence reactivity in nucleophilic acyl substitution?

The acetyl group at the para position introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack on the carbamate carbonyl. Comparative studies with analogs (e.g., methyl or nitro substituents) show reduced reaction rates by ~30–50% in SN2 mechanisms. Computational modeling (DFT) can quantify transition-state energies and guide substituent selection for tailored reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction pathway analysis?

Discrepancies often arise from solvent effects or implicit vs. explicit solvation models in simulations. To address this:

  • Benchmark calculations : Compare multiple methods (e.g., DFT, MP2) with experimental kinetics.
  • Solvent correction : Apply continuum solvation models (e.g., COSMO-RS) or explicit solvent molecular dynamics .
  • Sensitivity analysis : Identify parameters (e.g., dielectric constant) with the greatest impact on outcomes .

Q. How can multi-variable experimental designs improve the scalability of carbamate synthesis?

A fractional factorial design (e.g., 2⁴⁻¹) evaluates temperature (20–60°C), catalyst loading (0–5 mol%), solvent (polar vs. nonpolar), and mixing rate. For example, a study on phenyl carbamates showed that elevated temperature and THF increased yield by 25% but required catalyst optimization to suppress byproducts . Response surface methodology (RSM) further refines optimal conditions for pilot-scale reactions .

Q. What are the implications of conflicting spectral data (e.g., NMR vs. X-ray) for structural validation?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) vs. static crystal structures. For example, NMR may average signals for rapidly interconverting conformers, while X-ray captures a single conformation. To reconcile:

  • Variable-temperature NMR : Detect restricted rotation (e.g., carbamate C–N bond) via signal splitting at low temperatures.
  • Complementary techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography .

Methodological Guidelines

Q. How to design a stability study for this compound under varying storage conditions?

  • Variables : Temperature (-20°C, 4°C, 25°C), humidity (0%, 60%), and light exposure.
  • Analytical endpoints : HPLC purity, degradation products (e.g., hydrolysis to 4-acetylaniline), and crystallinity (PXRD).
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life at recommended storage conditions (-20°C, desiccated) .

Q. What in silico tools are effective for predicting biological activity and metabolism?

  • Docking simulations : Use AutoDock Vina to screen against targets (e.g., acetylcholinesterase) based on carbamate’s electrophilic carbonyl.
  • ADMET prediction : SwissADME estimates logP (∼2.5), bioavailability (∼55%), and cytochrome P450 metabolism sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.